Carbamic acid, propyl-, 2-chloroethyl ester

Description

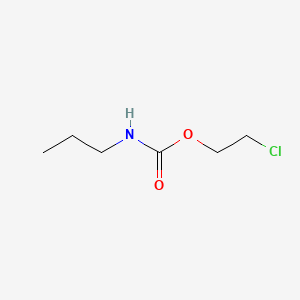

Carbamic acid, propyl-, 2-chloroethyl ester (CAS: Not explicitly listed in evidence) is a carbamate ester characterized by a propyl carbamate backbone and a 2-chloroethyl ester group. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and bioactivity.

Key structural features:

- 2-Chloroethyl ester: Introduces reactivity for crosslinking (e.g., in polymer synthesis) or toxicity profiles akin to alkylating agents.

Properties

CAS No. |

20074-88-8 |

|---|---|

Molecular Formula |

C6H12ClNO2 |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

2-chloroethyl N-propylcarbamate |

InChI |

InChI=1S/C6H12ClNO2/c1-2-4-8-6(9)10-5-3-7/h2-5H2,1H3,(H,8,9) |

InChI Key |

RWEFVPQWLOQTSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The preparation of carbamic acid esters like this compound typically involves the reaction of an alcohol (2-chloroethanol) with an isocyanate or via carbonylation of halogenated precursors under catalytic conditions. The methods can be broadly classified into:

Carbonylation of Halogenated Precursors Using Palladium Catalysts

A patented process (DE102004059470A1) describes an improved method for preparing carbamic acid ester derivatives by carbonylation of halogen-substituted precursors (such as 2-chloroethyl derivatives) using carbon monoxide and water in the presence of palladium catalysts.

- Starting Materials: Compounds of the general formula containing halogens (chlorine or bromine) on alkyl chains.

- Catalyst: Palladium complexes such as PdX2(PPh3)2 (X = Cl or Br), or in situ generated palladium catalysts from PdX2 and triphenylphosphine (PPh3).

- Reaction Conditions: Carbon monoxide atmosphere, aqueous medium, mild temperatures.

- Advantages: Avoids the need for protective acetyl groups, simplifying the synthesis and increasing economic efficiency.

- Yield: High yields reported with selectivity towards carbamic acid ester derivatives.

- Example: The reaction of a 2-halogenated alkyl compound with carbon monoxide and water in the presence of Pd catalyst yields the corresponding carbamic acid ester.

Reaction of Isocyanates with Alcohols

Another classical approach involves the direct reaction of an isocyanate with 2-chloroethanol:

- Reaction: 2-chloroethanol reacts with an appropriate isocyanate (e.g., propyl isocyanate) under reflux conditions.

- Solvent: Toluene or similar organic solvents.

- Conditions: Reflux for several hours (e.g., 8 hours), followed by stirring at room temperature.

- Workup: Filtration and drying of the precipitated carbamate.

- Yield: Moderate to good yields (e.g., 57% reported in a related carbamate synthesis).

- Characterization: The product is characterized by melting point and NMR spectroscopy.

Zinc-Catalyzed Synthesis Using Alkoxysilanes

A more recent method (EP3508473B1) highlights the use of zinc compounds as catalysts in combination with alkoxysilane compounds for the synthesis of carbamic acid esters, including chloroethyl carbamates.

- Catalysts: Zinc oxide, zinc chloride, zinc bromide, zinc trifluoromethanesulfonate, zinc acetate (with zinc acetate preferred).

- Ligands: Various nitrogen-containing ligands such as 1,10-phenanthroline, 2,2’-bipyridine, ethylenediamine derivatives can be used to form zinc complexes.

- Reaction Medium: Ionic liquids with acetate anions and cations like [DBUH] or [DBNH] improve yield and selectivity.

- Advantages: High yield and selectivity, mild reaction conditions.

- Application: Efficient preparation of carbamic acid esters with challenging substrates such as 2-chloroethyl derivatives.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Advantages | Yield/Selectivity |

|---|---|---|---|---|

| Palladium-catalyzed carbonylation | 2-Halogenated alkyl compounds | PdX2(PPh3)2, CO, H2O, mild temp | Avoids protective groups, economic | High yield, good selectivity |

| Isocyanate + 2-chloroethanol reaction | Propyl isocyanate + 2-chloroethanol | Reflux in toluene, stirring at RT | Simple, classical method | Moderate to good (e.g., 57%) |

| Zinc-catalyzed with alkoxysilanes | Alkyl halides + alkoxysilanes | Zinc acetate + ligands, ionic liquids | High yield, high selectivity | High yield, excellent selectivity |

Analytical and Characterization Data

- NMR Spectroscopy: Proton NMR confirms the presence of characteristic peaks corresponding to alkyl chains, chloroethyl protons, and carbamate NH.

- Melting Points: Consistent melting points (e.g., 57 °C for brominated carbamates) help confirm purity.

- Mass Spectrometry and IR: Used for confirming molecular weight and functional groups.

- X-ray Crystallography: Occasionally used for structural confirmation in research settings.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, propyl-, 2-chloroethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, resulting in the formation of propyl carbamate and 2-chloroethanol.

Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.

Major Products Formed

Hydrolysis: Propyl carbamate and 2-chloroethanol.

Substitution: Various derivatives depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Carbamic acid, propyl-, 2-chloroethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, propyl-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural Analogues

a) Carbamic Acid, Isopropyl-, 2-(Hydroxymethyl)-2-Methylpentyl Ester (Carisoprodol; CAS 78-44-4)

- Structure : Isopropyl carbamate linked to a 2-(hydroxymethyl)-2-methylpentyl group .

- Applications : Muscle relaxant (e.g., Carisoprodol) with sedative properties, metabolized to meprobamate .

b) Carbamic Acid, Methyl-, 1-Naphthyl Ester (Carbaryl; CAS 63-25-2)

- Structure : Methyl carbamate with a naphthyl ester group .

- Applications : Broad-spectrum insecticide inhibiting acetylcholinesterase.

- Key Differences : Aromatic ester increases environmental persistence, whereas the 2-chloroethyl group in the target compound may enhance reactivity.

c) Carbamic Acid, Propyl-, Ethyl Ester (CAS Not Listed)

Pharmacological and Toxicological Profiles

- Physostigmine-like Activity : Carbamates with basic substituents (e.g., quaternary ammonium groups) exhibit acetylcholinesterase inhibition . The 2-chloroethyl group may reduce this activity but introduce alkylating properties.

- For example, tris(2-chloroethyl) phosphate (TDCPP; CAS 78-43-3) is a known carcinogen .

Data Tables

Table 1: Comparative Properties of Carbamate Esters

Table 2: Solubility and Stability Data (Representative Carbamates)

Research Findings and Regulatory Status

- Environmental Impact: Chloroethyl esters may exhibit persistence similar to TDCPP, regulated under TSCA Section 12(b) for export notification .

- Synthetic Routes: Propyl carbamates are synthesized via reactions of propyl isocyanate with chloroethanol or esterification of carbamic acid derivatives .

Biological Activity

Carbamic acid, propyl-, 2-chloroethyl ester, commonly referred to as 2-chloroethyl carbamate , is an organic compound with the molecular formula and a molecular weight of approximately 229.66 g/mol . This compound belongs to the class of carbamic acid esters, which are known for their diverse biological activities and applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The structure of this compound includes a chloroethyl group that significantly influences its reactivity and biological properties. The presence of the chloroethyl moiety enhances its potential interactions with biological systems, making it a subject of interest in various studies.

1. Pharmacological Effects

Research indicates that carbamic acid derivatives, including propyl-2-chloroethyl ester, exhibit a range of pharmacological activities:

- Anticancer Properties : Some studies have suggested that carbamate derivatives can inhibit tumor growth. For instance, structural analogs have shown efficacy in reducing cell proliferation in various cancer cell lines.

- Neurotoxicity : There is evidence that certain carbamates may affect cholinergic signaling pathways, leading to neurotoxic effects. This is particularly relevant for compounds that interact with acetylcholinesterase enzymes.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety and potential health risks associated with exposure to carbamic acid derivatives:

- In animal models, exposure to related compounds has resulted in varying degrees of toxicity, including renal and hepatic damage. For example, studies on tris(2-chloroethyl) phosphate revealed significant renal toxicity at high doses .

- Genetic toxicology studies have shown that some carbamates can induce mutations in bacterial and mammalian cell lines, indicating potential carcinogenic activity .

Case Studies

Several studies have explored the biological implications of carbamic acid derivatives:

- Study on Anticancer Activity : A specific study involving carbamic acid derivatives demonstrated that modifications to the chloroethyl group could enhance anticancer activity by improving solubility and bioavailability in tumor tissues.

- Toxicity Evaluation : In a two-year study on rats administered with related compounds, significant incidences of renal tumors were observed, suggesting a need for careful evaluation of long-term exposure risks .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H12ClNO3 | Enhanced reactivity due to chloroethyl group |

| Carbamic acid, methyl nitroso ester | C4H8ClN2O3 | Simpler structure; lower biological activity |

| Carbamic acid, diethyl-, 2-chloroethyl ester | C7H14ClNO2 | Used primarily in agricultural applications |

Q & A

Q. How can structural modifications (e.g., replacing propyl with cyclopropyl) enhance the compound’s selectivity in agrochemical applications?

- Approach : Synthesize analogs via parallel synthesis and evaluate pesticidal activity against target organisms (e.g., aphids) and non-target species (e.g., honeybees). QSAR models correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.